Selective Inhibition of Cryptosporidium parvum IMPDH Over Human IMPDH2
This compound demonstrates a clear selectivity window by inhibiting the C. parvum enzyme at single-digit nanomolar concentrations while sparing the human ortholog at concentrations over two orders of magnitude higher. This is the primary procurement-relevant differentiator versus non-selective urea-based IMPDH inhibitors. In a fluorescence-based assay measuring NADH production, the compound potently inhibited recombinant C. parvum IMPDH, while binding assays for human IMPDH2 yielded an IC50 value indicative of significantly weaker activity [1].
| Evidence Dimension | IMPDH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CpIMPDH IC50 = 9 nM, 21 nM; Human IMPDH2 IC50 ≥ 5,000 nM |
| Comparator Or Baseline | Human IMPDH2 (isoform 2) vs. Cryptosporidium parvum IMPDH |
| Quantified Difference | >500-fold selectivity for the parasite enzyme |
| Conditions | In vitro fluorescence-based assay with recombinant enzymes; recombinant CpIMPDH expressed in E. coli; INCUBATION 5 min (standard conditions per J. Med. Chem. 2012, 55, 7759–7771). |
Why This Matters
A >500-fold selectivity index is critical for scientific applications requiring parasite-specific IMPDH inhibition without confounding host cytotoxicity, de-risking cell-based antiparasitic assays.
- [1] ChEMBL Activity Data: CHEMBL1606928. Cryptosporidium parvum IMPDH IC50 = 9 nM (assay CHEMBL2185142), 21 nM (assay CHEMBL2185141); Human IMPDH2 IC50 ≥ 5,000 nM (assay CHEMBL2185135). View Source
